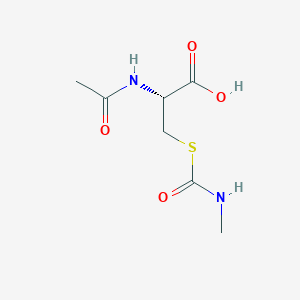

N-Acetyl-S-(N-methylcarbamoyl)cysteine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Acetyl-S-(N-methylcarbamoyl)cysteine involves several steps, starting from the parent chemicals like N,N-dimethylformamide. A method described by Eisenbrand, Otteneder, and Tang (2003) involves the reaction of mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester, leading to its formation as a metabolite of coumarin in rodents (Eisenbrand, Otteneder, & Tang, 2003).

Molecular Structure Analysis

The crystal and molecular structure of related compounds, like N-acetyl-L-cysteine, has been determined through X-ray diffraction analysis, offering insights into the spatial configuration and bonding within the molecule. For instance, Lee and Suh (1980) conducted a study that revealed the planarity of the C-carboxyl and N-acetyl groups in N-acetyl-L-cysteine (Lee & Suh, 1980).

Chemical Reactions and Properties

N-Acetyl-S-(N-methylcarbamoyl)cysteine is a metabolite indicating exposure to certain chemicals. Pearson et al. (1990) identified it as a reactive S-linked metabolite of methyl isocyanate, showcasing its chemical reactivity and potential for further transformation within biological systems (Pearson et al., 1990).

Physical Properties Analysis

The determination of physical properties like solubility, boiling point, and melting point are crucial for handling and safety measures. However, specific studies on these properties for N-Acetyl-S-(N-methylcarbamoyl)cysteine were not identified in the available literature.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the behavior of N-Acetyl-S-(N-methylcarbamoyl)cysteine. For example, its formation from the reaction of glutathione with methyl isocyanate indicates its role in detoxification processes in the body (Pearson et al., 1990).

Applications De Recherche Scientifique

Reproductive Health : NAC can improve and normalize spermatogenesis in the male reproductive system, highlighting its potential in treating male infertility issues (Ghafarizadeh et al., 2020).

Antioxidant and Cytoprotective Effects : It acts as a fast-acting antioxidant by triggering intracellular hydrogen sulfide (H2S) and sulfane sulfur production, which mediates its antioxidative and cytoprotective effects (Ezeriņa et al., 2018).

Clinical Applications : NAC has multiple clinical applications, including prevention of chronic obstructive pulmonary disease exacerbation, prevention of kidney damage during imaging procedures, treatment of the influenza virus, and infertility treatment (Millea, 2009).

Detection in Human Urine : A method has been developed for the determination of N-acetyl-S-(N-methylcarbamoyl)cysteine in human urine, a metabolite of N,N-dimethylformamide and N-methylformamide, which is useful in occupational health monitoring (Mráz, 1988).

Parasitic Infection Treatment : It effectively inhibits the growth of Babesia and Theileria parasites, suggesting its potential as a drug for treating babesiosis when combined with diminazene aceturate (Rizk et al., 2017).

Diagnostic Improvement : NAC may improve the diagnostic accuracy of the Helicobacter pylori stool antigen test by increasing sensitivity and specificity (Demırtürk et al., 2003).

Neurodegenerative Diseases Treatment : Shows potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as neuropathic pain and stroke, with no significant side effects observed (Tardiolo et al., 2018).

Oxidative Stress Reduction : It effectively reduces methylmercury-induced oxidative stress, lipid peroxidation, and DNA damage, potentially offering a promising therapeutic agent against methylmercury poisoning (Joshi et al., 2014).

Lifespan Extension : NAC supplementation extends lifespan and resistance to environmental stressors in Caenorhabditis elegans, potentially due to increased stress-responsive gene expression (Oh et al., 2015).

Endometriosis Treatment : Shows potential in endometriosis treatment by regulating gene expression and protein activity, leading to decreased proliferation and a differentiating, less invasive, and less inflammatory phenotype without undesired side effects (Pittaluga et al., 2010).

Cancer Prevention : NAC shows potential as a preventive and therapeutic agent due to its antigenotoxic and cancer-preventive mechanisms (Flora et al., 2004).

Orientations Futures

AMCC was identified in about 95% of urine samples, and the standard deviation for the level of AMCC excreted was low, physiological formation seems to be the more probable pathway . Therefore, future research could focus on understanding the physiological formation of AMCC and its implications for human health .

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPNYMMDLFYDL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=O)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=O)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146174 | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

CAS RN |

103974-29-4 | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103974-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103974294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

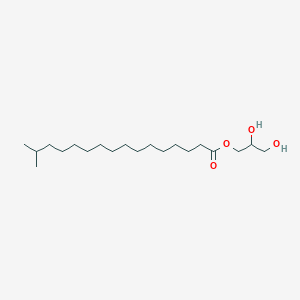

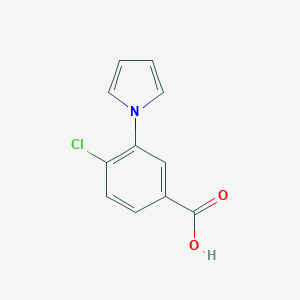

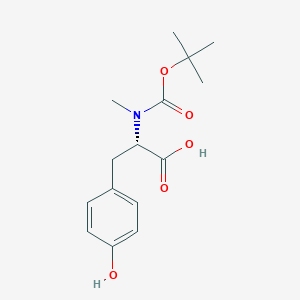

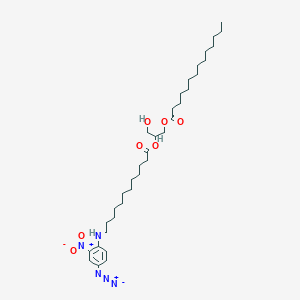

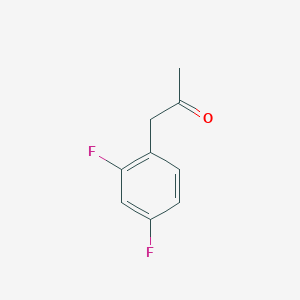

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)

![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)